molecular formula C24H17NO4 B2995524 (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate CAS No. 953193-16-3

(5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate

Cat. No.: B2995524
CAS No.: 953193-16-3
M. Wt: 383.403
InChI Key: PJVWLIANSPIKGB-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate is a heterocyclic compound featuring a 1,2-oxazole ring substituted at the 5-position with a phenyl group, linked via a methyl ester to a xanthene scaffold. This structure combines aromaticity (xanthene) with a nitrogen-oxygen heterocycle (1,2-oxazole), which is associated with diverse bioactivities, including antimicrobial and anti-inflammatory properties. The compound’s unique architecture positions it within a broader class of oxazole and xanthene derivatives, necessitating comparative studies to elucidate its structural and functional distinctiveness.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4/c26-24(27-15-17-14-22(29-25-17)16-8-2-1-3-9-16)23-18-10-4-6-12-20(18)28-21-13-7-5-11-19(21)23/h1-14,23H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWLIANSPIKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate typically involves the reaction of 5-phenyl-1,2-oxazole with 9H-xanthene-9-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups .

Scientific Research Applications

(5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Motifs

  • 1,2-Oxazole vs.
  • Substituent Effects :
    The phenyl group at the 5-position of the oxazole ring (target compound) contrasts with carbazole () or benzocyclohepten () substituents in analogous structures. These substituents influence steric bulk and π-π stacking interactions, critical for receptor binding in bioactive compounds.

Table 1: Structural Features of Analogous Compounds
Compound Core Heterocycle Key Substituents Bioactivity Highlights
Target Compound 1,2-Oxazole 5-Phenyl, Xanthene-ester Under investigation
Compound 1,3,4-Oxadiazole Carbazole-methyl Antimicrobial (MIC: 4b, 4d, 4e)
Compound 1,2,4-Oxadiazole Benzocyclohepten-chloride Synthetic focus; activity N/A

Reaction Pathways

  • Target Compound : Synthesis likely involves condensation of 5-phenyl-1,2-oxazole-3-carboxylic acid with xanthene-9-ol, though explicit details are unavailable in the provided evidence.
  • 1,3,4-Oxadiazole Derivatives () : Synthesized via cyclization of acetohydrazides with acetic anhydride, yielding moderate-to-high antimicrobial activity.
  • 1,2,4-Oxadiazole Derivatives () : Utilized cesium carbonate as a base for esterification, highlighting the role of mild conditions in preserving sensitive functional groups.

Antimicrobial Potential

  • 1,3,4-Oxadiazole Derivatives : Compounds 4b, 4d, and 4e () demonstrated significant activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL), attributed to the carbazole moiety’s planar structure enhancing DNA intercalation.
  • However, empirical data are lacking.

Structural Characterization Techniques

  • X-ray Crystallography : Tools like SHELXL and ORTEP-3 were pivotal in resolving bond lengths and angles in analogous compounds (e.g., ). For instance, C–C bond lengths in 1,2-oxazole derivatives typically range from 1.35–1.45 Å, while N–O bonds average 1.36 Å, consistent with resonance stabilization.
  • Spectroscopic Methods : ¹H/¹³C NMR and IR () confirmed functional groups, with oxazole protons resonating at δ 7.8–8.2 ppm.

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure

The structure of (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate can be described as follows:

  • Molecular Formula : C₁₈H₁₅N₁O₃
  • IUPAC Name : (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate

This compound features an oxazole ring connected to a xanthene backbone, which is known for its fluorescent properties.

Physical Properties

PropertyValue
Molecular Weight295.32 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Synthesis

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate typically involves the formation of the oxazole ring followed by its attachment to the xanthene backbone. Common methods include:

  • Cycloaddition Reactions : Often catalyzed by metals such as copper (I) or ruthenium (II).
  • Esterification : The carboxylic acid group of the xanthene moiety is esterified with the oxazole derivative.

The biological activity of (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer pathways.
  • Receptor Modulation : It acts as a positive allosteric modulator for specific receptors, influencing cellular signaling pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate moderate to high cytotoxicity against several types of cancer cells.

Case Study Data

Cell LineIC50 Value (µM)Activity Level
HL-60 (Leukemia)28Moderate
NCI H292 (Lung)42.1Moderate
HT29 (Colon)Not significantLow

These findings suggest that the compound may selectively target certain cancer cell types while exhibiting lower activity against others.

Additional Biological Activities

Other potential biological activities include:

  • Antimicrobial Activity : Preliminary tests indicate that the compound may possess antimicrobial properties.
  • Anti-inflammatory Effects : There are indications that it may modulate inflammatory pathways, although further research is needed.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate, it is useful to compare it with related compounds.

Compound NameBiological ActivityReference
N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido) benzenesulfonamidesAntitumor
Fluorinated 9H-xanthene derivativesPositive allosteric modulators for mGluR1 receptors

This comparison highlights the distinct biological profiles and potential applications of different derivatives within the same chemical family.

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